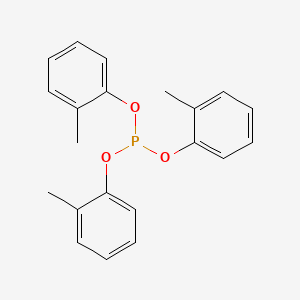

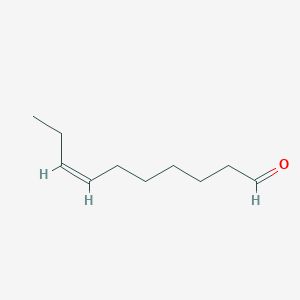

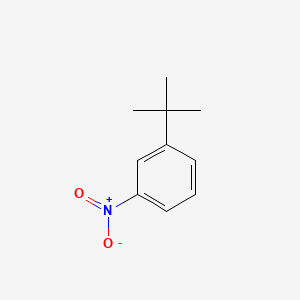

![molecular formula C11H14O4 B1583711 Dimethylbicyclo[2.2.1]hept-5-en-2,3-dicarboxylat CAS No. 5826-73-3](/img/structure/B1583711.png)

Dimethylbicyclo[2.2.1]hept-5-en-2,3-dicarboxylat

Übersicht

Beschreibung

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the linear formula C11H14O4 . It has a molecular weight of 210.232 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and its diastereomeric derivatives has been reported in the literature . They were synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .Molecular Structure Analysis

The molecular structure of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is defined by its linear formula C11H14O4 . More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis

The compound has been used in polymerization reactions, specifically ring-opening metathesis polymerization (ROMP) . The reactions proceeded in a controlled manner as evidenced by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Wissenschaftliche Forschungsanwendungen

Polymerisation

Diese Verbindung wird im Polymerisationsprozess verwendet . Sie wurde unter Verwendung der Ringöffnungsmetathese-Polymerisation (ROMP) synthetisiert und polymerisiert . Die resultierenden Polymere weisen einzigartige Eigenschaften auf, die in verschiedenen Anwendungen genutzt werden können.

Übergangsmetall-katalysierte Dimerisierung

Sie wird bei der Übergangsmetall-katalysierten Dimerisierung von Alkenen verwendet . Dieser Prozess ist entscheidend bei der Synthese komplexer organischer Verbindungen.

Epoxidierung

Die Verbindung wird epoxidiert . Diese Reaktion ist wichtig bei der Synthese von Epoxidharzen, die eine breite Anwendung in Beschichtungen, Klebstoffen und Verbundwerkstoffen finden.

Synthese von Norbornenderivaten

Sie dient als Vorläufer bei der Synthese verschiedener Norbornenderivate . Diese Derivate haben vielfältige Anwendungen im Bereich der organischen Synthese.

Synthese von N-Arylimiden

Sie wird bei der Synthese von N-Arylimiden verwendet . Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivität von Bedeutung.

Forschung und Entwicklung

Diese Verbindung ist Teil einer Sammlung seltener und einzigartiger Chemikalien, die Forschern in der frühen Entdeckungsphase zur Verfügung gestellt werden . Sie wird bei der Entwicklung neuer Materialien und Prozesse eingesetzt.

Wirkmechanismus

The mechanism of action of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is not fully understood. However, it is believed that it may be involved in the regulation of various biochemical and physiological processes. For example, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been shown to interact with various hormones, such as estrogen and testosterone, as well as with various neurotransmitters, such as dopamine and serotonin. In addition, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been shown to interact with various enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate are not fully understood. However, it has been shown to have an effect on various biochemical and physiological processes. For example, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been shown to affect the metabolism of various drugs, as well as the regulation of hormones and neurotransmitters. In addition, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been shown to have an effect on the immune system, as well as on the development and growth of cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in laboratory experiments include its low cost, its availability in various forms, and its ease of synthesis. In addition, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be used in a variety of scientific research applications, including as a building block for other molecules and as a reagent for synthesizing new compounds. The limitations of using Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in laboratory experiments include its potential toxicity and its potential to interact with various hormones and neurotransmitters.

Zukünftige Richtungen

The potential future directions for Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate include its use in the development of new drugs and its use in the study of the effects of various environmental pollutants on the body. In addition, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate could be used to study the effects of various hormones and neurotransmitters on the body, as well as to study the effects of various drugs on the central nervous system. Finally, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate could be used to study the effects of various enzymes, such as cytochrome P450, on the metabolism of drugs.

Eigenschaften

IUPAC Name |

dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLNJWOULYVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55738-37-9 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041876 | |

| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5826-73-3, 3014-58-2 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5826-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC-46421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl carbate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in polymer chemistry?

A1: Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, also known as Dimethyl 5-norbornene-2,3-dicarboxylate, is a commonly used monomer in ring-opening metathesis polymerization (ROMP). [, , ] This type of polymerization is valuable for creating polymers with well-defined structures and properties.

Q2: How does the structure of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate influence its reactivity in ROMP?

A2: Research has shown that the stereochemistry of the dicarboxylate substituents on the norbornene ring significantly impacts the monomer's reactivity in ROMP. [] The endo isomer exhibits lower reactivity compared to the exo isomer due to steric hindrance, affecting the monomer's orientation during the polymerization process. This highlights the importance of stereochemical considerations when using this compound in ROMP.

Q3: Can the polymerization of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate be controlled?

A3: Yes, the polymerization of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be controlled by using different catalysts. [, ] For example, research has demonstrated that ruthenium-based catalysts with varying halogen ligands exhibit different initiation and propagation rates during the ROMP of this monomer. [] This allows for the synthesis of polymers with tailored molecular weights and architectures.

Q4: Are there examples of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate being used to create functional polymers?

A4: Yes, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been incorporated as a matrix monomer in the creation of terpolymers designed for light up-conversion via triplet-triplet annihilation. [] In this application, the monomer allows for the controlled incorporation of sensitizer and emitter chromophores into the polymer backbone, ultimately influencing the material's light up-conversion properties.

Q5: What analytical techniques are used to study the polymerization of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate?

A5: Researchers commonly employ ¹H NMR spectroscopy to monitor the conversion of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate during ROMP. [, ] This technique allows for real-time monitoring of the reaction progress and provides insights into the polymerization kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

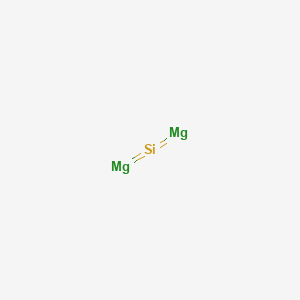

![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)